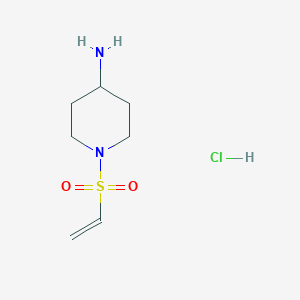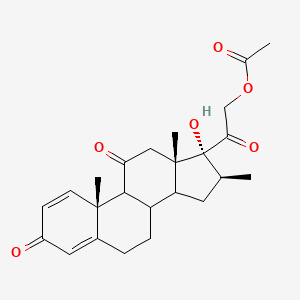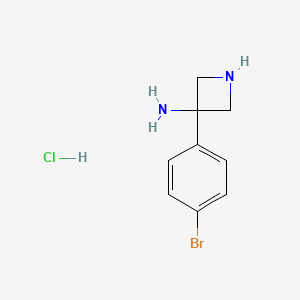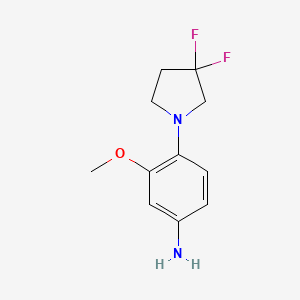
4-(Benzyl(methyl)amino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a benzyl group, a methylamino group, and a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: Benzylamine, methylamine, and maleic anhydride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.
Procedure: Benzylamine and methylamine are reacted with maleic anhydride to form the intermediate product, which is then subjected to further reaction to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
科学的研究の応用
(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its effects.
類似化合物との比較
- (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid
- (2E)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid
- 4-[benzyl(methyl)amino]-4-oxobutanoic acid
Comparison:
- Structural Differences: The position of the double bond (Z or E configuration) can significantly impact the compound’s reactivity and biological activity.
- Unique Features: (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid is unique due to its specific configuration, which may confer distinct properties compared to its isomers.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
(Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-13(11(14)7-8-12(15)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16)/b8-7- |
InChIキー |
LFWYJFPYELUEKZ-FPLPWBNLSA-N |
異性体SMILES |
CN(CC1=CC=CC=C1)C(=O)/C=C\C(=O)O |
正規SMILES |
CN(CC1=CC=CC=C1)C(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



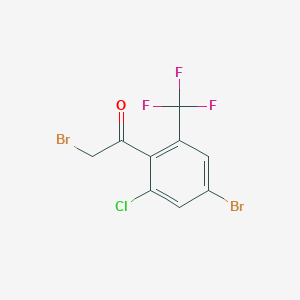
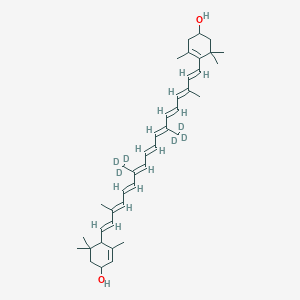
![2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt](/img/structure/B13719607.png)
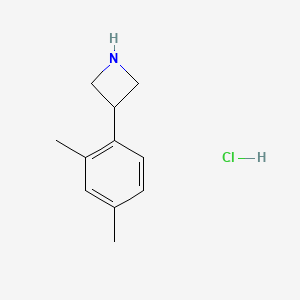

![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)

